1-(4-(Difluoromethoxy)phenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
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Overview
Description
- The difluoromethoxy group can be introduced via nucleophilic substitution reactions using reagents like difluoromethyl ether or difluoromethyl sulfone.
- Catalysts such as copper(I) iodide or palladium complexes may be employed to facilitate the reaction.
Urea Formation:
- The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate derivative under mild conditions, typically in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrrolidinone Core:
- Starting with a suitable precursor such as 4-fluorobenzaldehyde, the pyrrolidinone core can be synthesized through a series of condensation and cyclization reactions.
- Reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Difluoromethoxy)phenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can modify the carbonyl groups, leading to alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like THF or ether.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products:
- Oxidized derivatives (e.g., N-oxides)
- Reduced alcohol derivatives
- Substituted aromatic compounds
Scientific Research Applications
1-(4-(Difluoromethoxy)phenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- 1-(4-(Trifluoromethoxy)phenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- 1-(4-(Difluoromethyl)phenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
Comparison:
1-(4-Methoxyphenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea: Lacks the difluoromethoxy group, which may result in different pharmacokinetic and pharmacodynamic properties.
1-(4-(Trifluoromethoxy)phenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea: Contains a trifluoromethoxy group instead of difluoromethoxy, potentially altering its reactivity and biological activity.
1-(4-(Difluoromethyl)phenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea: Features a difluoromethyl group, which may influence its chemical stability and interaction with biological targets.
The unique combination of functional groups in 1-(4-(Difluoromethoxy)phenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3/c19-11-1-5-14(6-2-11)24-10-13(9-16(24)25)23-18(26)22-12-3-7-15(8-4-12)27-17(20)21/h1-8,13,17H,9-10H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTRLLMACUDCKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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